N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide
Overview
Description
N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound featuring a pyrazole ring, a benzene sulfonamide group, and various methyl substitutions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of 3,5-dimethylpyrazole , which is known for its diverse pharmacological effects . .
Mode of Action
It’s known that pyrazole derivatives often interact with their targets throughhydrogen bonding and hydrophobic interactions . The presence of the sulfonamide group could also contribute to the binding with its target, as sulfonamides are known to form strong hydrogen bonds.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes due to their diverse pharmacological effects .
Pharmacokinetics
The presence of thesulfonamide group and pyrazole ring could influence its pharmacokinetic properties, as these groups are known to enhance solubility and stability of the compound .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, includingantileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring . This is followed by sulfonation reactions to introduce the sulfonamide group . The reaction conditions often require the use of catalysts such as iodine and solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide: shares similarities with other pyrazole derivatives and sulfonamides.
4,5-dihydro-1H-pyrazole derivatives: These compounds also feature the pyrazole ring but differ in their substitution patterns.
Sulfonamide derivatives: Compounds like sulfanilamide share the sulfonamide group but have different aromatic substitutions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-5-11-19(12-6-14)27(25,26)22(4)18-9-7-17(8-10-18)20(24)23-16(3)13-15(2)21-23/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIUPVRHANUILO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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